![molecular formula C14H17BrN2O3S B5217692 1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)
1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of a pyrazole derivative would include a five-membered ring containing two nitrogen atoms. The bromo, propoxy, and sulfonyl groups would be attached to the ring, but without specific information, it’s difficult to determine their exact positions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Findings : The compound shows moderate to excellent antimicrobial activity against bacteria and fungi. Researchers have tested it against various strains using methods like the Resazurin 96-well plate assay .
- Applications : Metal complexes of 1,3-diketones (like this compound) serve as catalysts for olefin oxidation and epoxidation. They find use in pharmaceuticals and other chemical processes .
- Diverse Applications : These heterocycles have applications in drug discovery, agrochemicals, and materials science .
- Chelating Agents : These complexes can serve as chelating agents and be useful in luminescent materials or imaging probes .
- Other Biological Effects : They may also have roles as antidiabetic agents, antiulcer drugs, and antiasthmatics .
Antimicrobial Activity
Metal Complexes and Catalysis
Heterocyclic Synthesis
Luminescent Properties
Biological Activities
Benzylic Position Reactions
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(5-bromo-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPGGNISNPSWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene |
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